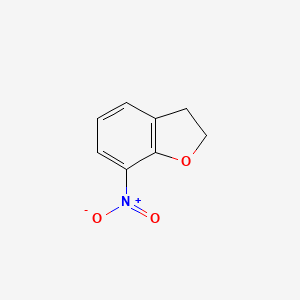
2,3-Dihydro-7-nitrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-7-nitrobenzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. Research indicates that derivatives of 2,3-dihydro-7-nitrobenzofuran may possess anticancer properties by inhibiting specific kinases involved in cancer progression. Studies have shown that these compounds can selectively bind to kinase targets, leading to inhibited tumor growth in human cancer cell lines.
Key Findings:
- Kinase Inhibition: Interaction studies reveal selective binding to kinases related to cancer.
- Mechanism of Action: The nitro group facilitates interactions with enzymes and receptors, influencing various biological effects.
In addition to its anticancer potential, this compound exhibits various biological activities. Its derivatives are being studied for antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents against infectious diseases. The compound's ability to modulate enzyme activity contributes to its potential as an anti-inflammatory and neuroprotective agent.
Agricultural Applications
Research has also explored the use of this compound as an intermediate in the synthesis of pesticides. Its derivatives have shown efficacy against various pests, indicating its potential role in agricultural chemistry. For instance, studies have demonstrated its effectiveness in controlling mosquito larvae and other agricultural pests .
Table: Summary of Biological Activities and Applications
Industrial Applications
In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it suitable for developing dyes and pigments used in various applications . The compound's reactivity allows it to participate in electrophilic substitution reactions, oxidation, and reduction processes that are valuable in material science.
Análisis De Reacciones Químicas
Catalytic Hydrogenation to Amine Derivatives
The nitro group undergoes selective reduction to form 7-amino-2,3-dihydrobenzofuran derivatives. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen gas (H₂):
Reaction:
2 3 Dihydro 7 nitrobenzofuranTHF or MeOHH2,Pd C7 Amino 2 3 dihydrobenzofuran+H2O
Conditions:
-
Solvent: Tetrahydrofuran (THF) or methanol
-
Pressure: 50 psi H₂
-
Catalyst loading: 10% Pd/C (3–5 wt%)
This reaction is critical for producing intermediates like 7-amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride , a precursor to pesticidal carbamates .
Diazonium Salt Formation
The amine derivative undergoes diazotization with sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄):
Reaction:
7 Amino derivative0–5∘CNaNO2,HClDiazonium chlorideNa2SO3Hydrazinesulfonate
Key Steps:
-
Diazotization at 5°C with excess HCl/NaNO₂.
-
Coupling with sodium sulfite to form sulfonic acid derivatives.
-
Reduction with sodium dithionite yields hydrazine intermediates .
Table 1: Diazotization Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Acid | Concentrated HCl or H₂SO₄ |
| NaNO₂ Concentration | 1.5–2.0 eq |
| Yield | 70–85% |
Hydrolysis to Phenol Derivatives
Diazonium salts hydrolyze under acidic or copper-catalyzed conditions to form 7-hydroxy-2,3-dihydrobenzofuran :
Reaction:
Diazonium saltH2O ΔCuSO47 Hydroxy derivative+N2
Applications:
Nitro Group Reactivity
Example:
Nitro reduction (as above) is more facile than direct electrophilic substitution.
Carbamate Insecticide Production
7-Hydroxy-2,3-dihydrobenzofuran reacts with methyl isocyanate or methylcarbamoyl chloride to form carbofuran:
Reaction:
7 Hydroxy derivative+CH3NCOSolventEt3NCarbofuran
Conditions:
Mechanistic Insights
-
Nitro Reduction Mechanism:
-
Diazotization Pathway:
Stability and Handling
-
The nitro group confers thermal stability, but the compound decomposes under strong acids/bases.
-
Store under inert conditions (N₂) at 2–8°C.
Propiedades
Número CAS |
17403-48-4 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
7-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |
Clave InChI |
UWGHHWCSTCOGRB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















